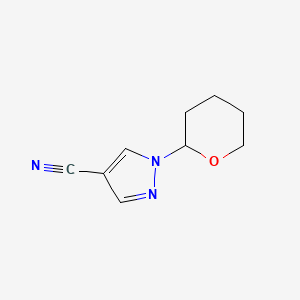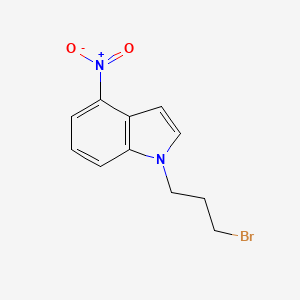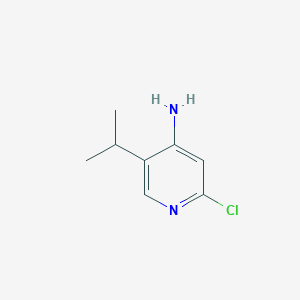
2-Chloro-5-isopropylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-isopropylpyridin-4-amine is a chemical compound with the CAS Number: 1381935-97-2 . It has a molecular weight of 170.64 and its IUPAC name is 2-chloro-5-isopropyl-4-pyridinamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11ClN2/c1-5(2)6-4-11-8(9)3-7(6)10/h3-5H,1-2H3,(H2,10,11) . This code provides a specific representation of the molecular structure of the compound.Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
2-Chloro-5-isopropylpyridin-4-amine is involved in various chemical synthesis processes. For instance, it is used in the regioselective amination of di- and trichloropyrimidines, producing 2-substituted products efficiently (Smith & Buchwald, 2016). Moreover, its involvement in the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex leads to high yields and excellent chemoselectivity (Ji, Li & Bunnelle, 2003).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, this compound plays a role in the development of new compounds. For example, its reaction with other chemicals results in the formation of structures like N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines, which are fully characterized and have potential applications in medicine (Koutentis, Koyioni & Michaelidou, 2011).
Polymer Chemistry
The compound is also significant in polymer chemistry. For example, it is used in the synthesis of N-Alkyl-4-chloro-2-pyridine carboxamides, with applications in creating specific polymer structures (Qing-cai, 2011).
Inorganic Chemistry
In inorganic chemistry, the compound is used in the efficient synthesis of poly(2,6-dimethyl-1,4-phenylene ether) through a catalyst system involving aromatic amine ligands and copper(I) chloride (Kim, Shin, Kim, Kim & Kim, 2018).
Analytical Chemistry
This compound is also used in analytical chemistry, particularly in studies investigating regioselectivity in chemical reactions, such as the displacement reaction of ammonia with bromo-dichloropyrimidine, showcasing its role in understanding chemical reaction pathways (Doulah et al., 2014).
Propriétés
IUPAC Name |
2-chloro-5-propan-2-ylpyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)6-4-11-8(9)3-7(6)10/h3-5H,1-2H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCVXDAWPPGEQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
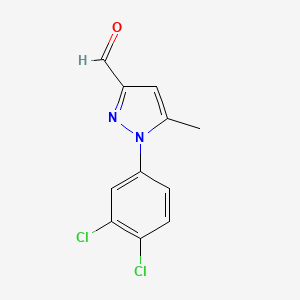
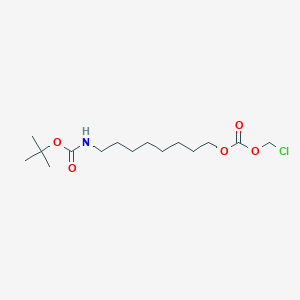


![8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1407823.png)



